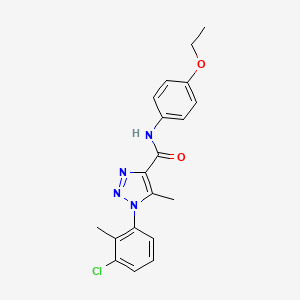

1-(3-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like this one belong to the class of organic compounds known as triazoles, which are aromatic compounds containing a 1,2,3-triazole ring. The 1,2,3-triazole ring is a five-member aromatic heterocycle made up of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of an azide (a compound containing the N3 group) with a compound containing an acetylene group (C≡C) in a process known as a click reaction .Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on the specific substituents present on the triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using a variety of techniques, including melting point determination, solubility testing, and various spectroscopic methods .Scientific Research Applications

Synthesis and Biological Activities

Triazole compounds have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) described the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities against various microorganisms, finding some compounds with good to moderate activities (Bektaş et al., 2007). Such studies underscore the potential of triazole derivatives, including the compound , for applications in developing new antimicrobial agents.

Antitumor Applications

Research on triazole derivatives has also extended into anticancer activities. Badrey and Gomha (2012) conducted a study focusing on the synthesis of heterocycles with triazine and triazepine derivatives, starting from a triazole intermediate. They evaluated these compounds for their potential antitumor activities against human breast and liver carcinoma cell lines, highlighting the versatility of triazole derivatives in medicinal chemistry (Badrey & Gomha, 2012).

Molecular, Electronic, and Nonlinear Optical Properties

Triazole derivatives have been examined for their molecular, electronic, and nonlinear optical properties. Beytur and Avinca (2021) synthesized triazole-5-ones and conducted a comprehensive analysis, including DFT calculations, to explore their electronic properties and potential applications in nonlinear optics (Beytur & Avinca, 2021). This aspect of research indicates the potential of triazole derivatives, including the compound of interest, in materials science and electronic applications.

Antiviral Activities

Hebishy et al. (2020) developed a novel synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against the avian influenza virus (H5N1). This research showcases the potential of triazole-containing compounds in developing antiviral therapeutics (Hebishy, Salama, & Elgemeie, 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2/c1-4-26-15-10-8-14(9-11-15)21-19(25)18-13(3)24(23-22-18)17-7-5-6-16(20)12(17)2/h5-11H,4H2,1-3H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXQCMXWQLVJMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=C(C(=CC=C3)Cl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine](/img/structure/B2399292.png)

![N-(3,4-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2399295.png)

![N-(2,6-dimethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2399298.png)

![2-((E)-2-((E)-4'-butoxy-4-methyl-6-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium trifluorotris(perfluoroethyl)phosphate(V)](/img/structure/B2399302.png)

![2-(4-Benzoylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2399305.png)

![2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide](/img/structure/B2399307.png)

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2399312.png)

![3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399314.png)